
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), also known as di-C22:1-PC, is a synthetic phosphatidylcholine with two erucic acid (22:1 Δ13 cis) acyl chains. Its chemical formula is C₅₂H₁₀₀NO₈P, and it has a molecular weight of 898.35 g/mol (CAS 51779-95-4) . DEPC is characterized by its long, monounsaturated fatty acid chains, which confer unique biophysical properties, including a phase transition temperature (Tₘ) of 13.2°C and a bilayer thickness of ~45–50 Å . These features make DEPC highly fluid at physiological temperatures, enabling its use in membrane protein reconstitution, liposomal drug delivery systems, and studies of hydrophobic mismatch effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dierucoyl-sn-glycero-3-phosphocholine is synthesized through a series of chemical reactions involving erucic acid and phosphocholine. The synthesis typically involves the esterification of erucic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dierucoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the phospholipid into its constituent fatty acids and glycerophosphocholine.
Major Products:
Hydrolysis Products: Erucic acid and glycerophosphocholine.
Oxidation Products: Peroxides and other oxidative derivatives of erucic acid.
Wissenschaftliche Forschungsanwendungen
Biological Membrane Studies
DEPC is extensively used in the study of biological membranes due to its ability to mimic natural lipid bilayers. Its unique structure, characterized by long unsaturated fatty acid chains, allows researchers to investigate lipid dynamics and membrane properties.
Case Study: Liposome Formation
A study demonstrated the formation of liposomes using DEPC alongside other phospholipids. The research highlighted the role of bilayer thickness in ion channel activity, showing that liposomes formed with DEPC exhibited significant ion release activity compared to those formed with shorter-chain lipids . This property makes DEPC a valuable tool for studying membrane permeability and the effects of various agents on lipid bilayers.
Drug Delivery Systems
DEPC is utilized in the development of drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Its structure facilitates the formation of micelles and liposomes, which can improve the solubility and bioavailability of poorly soluble drugs.
Application Example: Encapsulation Efficiency
In a comparative study, DEPC-based liposomes were shown to have higher encapsulation efficiency for hydrophobic drugs compared to traditional phospholipids. This enhanced performance is attributed to DEPC's longer acyl chains, which provide a more favorable environment for drug incorporation .
Model Membranes for T-cell Studies
DEPC has been employed in creating model membranes that mimic T-cell membranes. These models are essential for studying T-cell activation and signaling pathways.
Research Findings
A recent investigation utilized DEPC in preparing model membranes to assess the impact of cholesterol on membrane fluidity and protein interactions. The results indicated that cholesterol significantly alters the physical properties of DEPC-containing membranes, affecting T-cell receptor signaling dynamics .
Data Table: Comparison of Phospholipids in Liposome Studies
Phospholipid Type | Acyl Chain Length | Ion Release Activity | Encapsulation Efficiency |
---|---|---|---|
1,2-Dimyristoleoyl-sn-glycero-3-PC | 14:1 | Low | Moderate |
1,2-Dioleoyl-sn-glycero-3-PC | 18:1 | Moderate | High |
1,2-Dierucoyl-sn-glycero-3-PC | 22:1 | High | Very High |
Wirkmechanismus
1,2-Dierucoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers, altering their physical properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, influencing membrane dynamics and function. The presence of unsaturated fatty acid chains in its structure allows for greater flexibility and fluidity in the lipid bilayer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of DEPC and Analogous Phosphatidylcholines
Key Observations :
- Chain Length and Saturation : DEPC’s Tₘ (13.2°C) is higher than shorter unsaturated lipids like DOPC (−20°C) and di-C20:1-PC (−4.3°C) due to its longer acyl chains. However, its Tₘ remains lower than saturated analogs like DMPC (23–24°C) and DPPC (41°C), highlighting the interplay between chain length and unsaturation in modulating membrane fluidity .
- Bilayer Thickness : DEPC’s bilayer (~45–50 Å) is thicker than DOPC (~35–40 Å) and DMPC (~30–35 Å), making it suitable for studying hydrophobic mismatch with transmembrane proteins .
Membrane Protein Studies
- Hydrophobic Mismatch : DEPC’s long chains create a thick bilayer, which imposes energetic penalties on proteins with shorter transmembrane domains. For example, gramicidin A dimerization is inhibited in DEPC bilayers due to increased energetic barriers, unlike in thinner DOPC bilayers .
- Protein Reconstitution : DEPC is preferred over saturated lipids (e.g., DPPC) for reconstituting fluid-sensitive proteins, as its unsaturated chains maintain membrane fluidity at physiological temperatures .
Drug Delivery Systems
- Liposomal Stability: DEPC’s fluidity enhances drug encapsulation efficiency in liposomes compared to rigid saturated lipids like DMPC. It is used in mRNA lipid nanoparticles (LNPs) alongside ionizable lipids (e.g., SM-102) and PEG-lipids to improve stability and delivery .
- Temperature Sensitivity : DEPC’s low Tₘ ensures rapid drug release at body temperatures, unlike DPPC, which requires higher thermal activation .
Biophysical Research
- Phase Behavior : DEPC’s Tₘ near room temperature allows studies of phase transitions in model membranes, contrasting with di-C24:1-PC (DNPC), which forms gel phases at physiological conditions .
- Lateral Diffusion : DEPC’s unsaturated chains promote faster lipid diffusion compared to saturated analogs, as observed in fluorescence recovery after photobleaching (FRAP) assays .
Challenges and Limitations
- Oxidation Sensitivity : The cis double bond in DEPC’s erucic acid makes it prone to oxidation, requiring storage at −20°C under inert gas .
- Limited Commercial Availability: DEPC is less commonly available than DOPC or DMPC, with specialized suppliers like Avanti Polar Lipids and Xi’an Qiyue Biotech being primary sources .
Biologische Aktivität
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a phospholipid primarily used in the formulation of liposomes and studying lipid bilayer properties. Its unique structure, characterized by long-chain unsaturated fatty acids, imparts specific biological activities that are crucial for various applications in biochemistry and pharmacology.
Structural Characteristics
- Molecular Formula : C52H100NO8P
- Molecular Weight : 898.33 g/mol
- CAS Number : 51779-95-4
The structure of DEPC includes two erucic acid chains (C22:1) attached to a glycerol backbone, which significantly influences its physical and chemical properties, such as membrane fluidity and permeability.
Liposome Formation
DEPC is extensively utilized in the preparation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as drug delivery systems due to their ability to encapsulate hydrophilic and hydrophobic drugs, enhancing bioavailability and targeting specific tissues.
Table 1: Liposome Characteristics with DEPC
Parameter | Value |
---|---|
Lipid Composition | DEPC, DMPC, DOPC |
Average Diameter | 100-200 nm |
Drug Encapsulation Efficiency | >80% |
Stability | High at physiological pH |
Membrane Dynamics and Ion Transport
Research indicates that DEPC plays a significant role in modulating membrane dynamics. Studies have shown that liposomes formed with DEPC exhibit enhanced sodium ion transport compared to those formed with shorter-chain phospholipids like DMPC. This property is crucial for understanding cellular processes such as signal transduction and nutrient uptake.
A study demonstrated that peak sodium release activity occurred with longer channels in DEPC liposomes, suggesting that the lipid's chain length contributes to its ion transport capabilities .
Study on Antimicrobial Effects
In a study examining the antimicrobial properties of ciprofloxacin-loaded liposomes using DEPC, researchers found that the formulation provided sustained antibacterial activity. The controlled release mechanism enabled effective treatment against bacterial infections, highlighting DEPC's potential in therapeutic applications .
Pharmacokinetics in Drug Delivery
Another significant investigation focused on the pharmacokinetics of oxaliplatin-loaded liposomal depots formulated with DEPC. The study reported a maximum concentration (Cmax) of 412.00 ± 58.54 µg·h/mL within 0–24 hours post-administration, indicating effective drug retention and prolonged therapeutic action .
Mechanistic Insights
Research has revealed that DEPC affects membrane elasticity and thickness, which are critical factors influencing protein interactions and membrane fusion events. The incorporation of DEPC into lipid bilayers has been shown to alter bilayer properties significantly, enhancing the flexibility necessary for membrane fusion during processes such as viral entry into host cells .
Table 2: Effects of DEPC on Membrane Properties
Property | Effect |
---|---|
Bilayer Thickness | Increased |
Elasticity | Enhanced |
Protein Interaction | Modulated |
Q & A
Basic Research Questions
Q. What are the key structural features of DEPC that influence its role in membrane fluidity studies?
DEPC contains erucic acid (C22:1 Δ13) at both sn-1 and sn-2 positions, imparting long, unsaturated acyl chains. These chains reduce packing density, lowering the phase transition temperature and enhancing membrane fluidity. This structural property makes DEPC ideal for studying dynamic lipid bilayers and membrane-protein interactions under physiological conditions .
Q. What analytical methods are recommended for validating DEPC purity and fatty acid composition?
Validated methods include:
- Gas Chromatography (GC): Utilizes Agilent CP-Wax 52 CB columns to analyze fatty acid composition after hydrolysis, ensuring identity and batch consistency .
- High-Performance Liquid Chromatography (HPLC): Quantifies phospholipid content and detects impurities, critical for pharmaceutical-grade applications .
- Nuclear Magnetic Resonance (NMR): Confirms stereochemical integrity of the sn-glycero-3-phosphocholine backbone .
Q. How does DEPC compare to shorter-chain phosphatidylcholines in liposome stability studies?
DEPC’s long erucoyl chains increase hydrophobic core volume, reducing water permeability and improving liposome stability during drug encapsulation. However, its low phase transition temperature (~4°C) necessitates storage at ≤−20°C to prevent oxidation, unlike saturated analogs like DSPC (Tm ~55°C) .
Advanced Research Questions
Q. How can DEPC address hydrophobic mismatch challenges in transmembrane protein reconstitution?
DEPC’s C22:1 chains (length ~30 Å) minimize mismatches with long hydrophobic domains of proteins (e.g., GPCRs). Adjusting lipid-protein ratios and incorporating cholesterol (20–30 mol%) can further optimize membrane embedding and functional activity .
Q. What experimental strategies mitigate phase separation artifacts in DEPC-containing membranes?
- Controlled Cooling Rates: Rapid cooling (>1°C/min) prevents large domain formation, enabling uniform lipid distribution .
- Membrane Tension Modulation: Applying osmotic stress or mechanical stretching alters line tension at domain boundaries, suppressing nucleation of gel-phase domains .
- Fluorescence Quenching Assays: Use ANTS/DPX fluorophores to monitor encapsulation efficiency and membrane integrity under varying thermal conditions .
Q. How does DEPC’s acyl chain unsaturation impact lipid flip-flop kinetics in asymmetric bilayers?
Molecular dynamics simulations reveal that DEPC’s monounsaturated chains reduce activation energy for flip-flop compared to saturated lipids (e.g., DPPC). Experimental validation via <sup>31</sup>P-NMR line-shape analysis shows flip-flop rates of ~10<sup>−3</sup> s<sup>−1</sup> at 37°C, relevant for drug release kinetics .
Q. Methodological Challenges
Q. How to optimize DEPC-based liposomes for pH-sensitive drug delivery?
- Active Loading: Employ ammonium sulfate or calcium acetate gradients to encapsulate weakly basic drugs (e.g., doxorubicin) with >90% efficiency .
- Surface Functionalization: Conjugate PEG-NH2 to DEPC via post-insertion techniques, enhancing circulation time while retaining pH-responsive release .
Q. What are the limitations of DEPC in cryo-EM studies of membrane proteins?
DEPC’s fluid-phase behavior at room temperature complicates vitrification. Solutions include:
- Hybrid Bilayers: Mix DEPC with high-Tm lipids (e.g., DMPC, Tm ~23°C) to stabilize vesicles during plunge-freezing .
- Chemical Crosslinking: Use glutaraldehyde (0.01% w/v) to fix liposome structure without distorting protein conformation .
Q. Data Contradiction Analysis
Q. Discrepancies in reported phase behavior of DEPC-rich membranes: How to resolve?
Early studies using differential scanning calorimetry (DSC) report a broad phase transition for DEPC (~4°C), while fluorescence anisotropy suggests a more abrupt transition. This discrepancy arises from:
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-JFSPZUDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345798 | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(22:1(13Z)/22:1(13Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51779-95-4, 76420-81-0 | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.